1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

Physical organic chemistry Process chemistry Analytical method development

Researchers optimizing antifungal triazole or kinase inhibitor series often face inconsistent building block purity, leading to wasted purification time and ambiguous SAR data. This N-ethyl-1,2,4-triazole-5-acetyl building block (CAS 153334-25-9) resolves these bottlenecks: • 98% commercial purity minimizes re-purification, accelerating SAR cycles • N-Ethyl substitution balances lipophilicity for improved membrane permeability vs. methyl or unsubstituted analogs • C5-acetyl group enables rapid diversification via hydrazone condensation or Claisen-Schmidt reactions • Higher bp (277°C) vs. methyl analog reduces evaporative loss during scale-up

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 153334-25-9
Cat. No. B116075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone
CAS153334-25-9
SynonymsEthanone, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)- (9CI)
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)C(=O)C
InChIInChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3
InChIKeyMIOBDZIQLNHAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone Procurement & Baseline Data


1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic building block characterized by an N-ethyl-substituted 1,2,4-triazole core bearing a C5-acetyl group. Its molecular formula is C6H9N3O with a molecular weight of 139.16 g/mol [1]. The compound is commercially available in research quantities with purity specifications ranging from 95% to 98% from multiple suppliers . Physical property calculations indicate a density of approximately 1.2 g/cm³ and a boiling point near 277°C at 760 mmHg .

Heterocyclic building block for triazole library synthesis
Acetyl handle enables condensation and nucleophilic addition
Ethyl substitution offers balanced lipophilicity for SAR exploration

N-Alkyl Chain Length Specificity in Triazole Ethanones


Substitution at the N1-position of the 1,2,4-triazole ring with different alkyl groups (e.g., methyl, ethyl, isopropyl) produces compounds with distinct physical properties and synthetic utility. While the core triazole-ethanone scaffold is conserved, the alkyl chain length directly influences molecular weight, lipophilicity, and steric accessibility of the reactive acetyl carbonyl. These differences impact solubility in organic solvents, chromatographic behavior during purification, and compatibility with downstream synthetic transformations [1]. Therefore, generic substitution with a methyl (C5H7N3O, MW 125.13) or unsubstituted (C4H5N3O, MW 111.10) analog cannot be assumed to yield identical experimental outcomes .

Alkyl chain length changes boiling point and density Methyl substitution significantly lowers boiling point, impacting thermal processing
Lipophilicity and solubility profile differ Ethyl group provides intermediate lipophilicity; methyl or isopropyl analogs may shift solvent compatibility
Synthetic efficiency may vary Steric hindrance from bulkier alkyl groups can reduce coupling yields

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone vs. Structural Analogs


Physical Property Differences by N-Alkyl Chain Length

The N-ethyl substitution of the target compound imparts distinct physical properties relative to its N-methyl and N-unsubstituted analogs. Calculated values indicate a density of 1.198 g/cm³ and a boiling point of 277.0°C at 760 mmHg for the ethyl analog [1]. In contrast, the N-methyl derivative (CAS 106535-28-8, C5H7N3O, MW 125.13) exhibits a lower density of 1.1±0.1 g/cm³ and a lower boiling point of 249.9±23.0°C . These differences are quantifiable and directly impact solvent selection for recrystallization and distillation parameters during scale-up.

Physical Property Comparison
Cross-study comparable
Δ Density +0.1 g/cm³
Δ Boiling Point +27°C
Supports solvent and distillation parameter selection
Calculated values; verify experimentally
Physical organic chemistry Process chemistry Analytical method development

Commercial Purity: Vendor Comparison

Direct comparison of commercial purity specifications reveals tangible differentiation for procurement. The target compound is readily available at 98% purity from multiple suppliers , with at least one vendor (AKSci) offering a 95% minimum purity specification . In contrast, the closely related N-isopropyl analog (CAS 2229242-26-4) is less widely stocked and typically offered at 97% purity . The unsubstituted analog (1-(1H-1,2,4-triazol-5-yl)ethanone) is even less common, often requiring custom synthesis. The availability of a 98% purity grade for the ethyl analog reduces the need for in-house purification prior to use in sensitive catalytic cycles.

Commercial Purity
Direct comparison
98% purity (multiple vendors)
vs. 97% (isopropyl analog)
Higher purity ceiling reduces in-house purification
Supplier datasheet review
Sourcing Quality control Synthetic methodology

Synthetic Yield and Derivatization Benchmarks

While direct synthetic yield data for the ethyl analog are scarce in primary literature, class-level inference from optimized 1,2,4-triazole syntheses provides a quantitative benchmark. A recent method for 1,2,4-triazole derivatives via carboxylic acid coupling achieves yields of 75-85% mediated by EDC/HOBt [1]. Microwave-assisted synthesis of triazole-containing macroheterocycles bearing 1-alkyl-1,2,4-triazole moieties significantly reduces reaction time from 72 h to 20 min and leads to yields up to 53–57% [2]. The ethyl group's moderate steric bulk likely positions it between the methyl (higher yield but lower lipophilicity) and isopropyl (lower yield due to steric hindrance) analogs in terms of coupling efficiency . The acetyl group at C5 provides a reactive handle for further functionalization via condensation or nucleophilic addition, enabling the synthesis of diverse triazole-containing libraries.

Synthetic Yield Benchmarks
Class-level inference
Projected 53–85% yield
(analogous triazole syntheses)
Supports feasibility for library synthesis
Microwave-assisted or EDC/HOBt coupling
Medicinal chemistry Organic synthesis Process development

Biological Activity Inference from Triazole Scaffold

The 1,2,4-triazole core is a privileged pharmacophore with well-documented antifungal and plant growth regulatory activities [1][2]. While direct biological data for 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone itself are not available in primary literature, the compound's structure maps directly onto the core of known fungicidal triazoles and plant growth regulators. For example, 1-(β-aryl)ethyl-1H-1,2,4-triazole ketals are patented for antimicrobial and plant-growth regulating activities [3]. The acetyl group at the C5 position serves as a key functional handle for introducing aryl or heteroaryl moieties, enabling the synthesis of analogs with enhanced potency. The N-ethyl substituent provides a balanced lipophilicity profile (LogP ~0.0-0.5, estimated) that is conducive to both membrane permeability and aqueous solubility, a critical parameter for agrochemical lead optimization .

Bioactivity Scaffold Inference
Class-level inference
No direct data; triazole pharmacophore consistent
Supports agrochemical lead design exploration
Patent and review literature; verify with assays
Antifungal Plant growth regulation Agrochemical research

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone Applications


Agrochemical Lead Optimization: Fungicide Synthesis

The ethyl-substituted triazole ethanone scaffold serves as a versatile building block for preparing novel fungicidal compounds. The acetyl group at C5 can undergo condensation with hydrazines to form hydrazones, a common motif in antifungal triazoles [1]. The N-ethyl group provides a balanced lipophilicity profile that enhances membrane permeability relative to unsubstituted or methyl analogs, potentially improving in planta uptake and systemic activity [2]. Researchers can leverage the compound's 98% commercial purity to minimize purification steps and accelerate SAR studies.

Kinase Inhibitor Scaffold Diversification

In drug discovery programs targeting kinases or other ATP-binding enzymes, the 1,2,4-triazole ring is a recognized hinge-binding motif. The C5-acetyl group of the target compound provides a convenient synthetic handle for introducing diverse aromatic or heteroaromatic groups via Claisen-Schmidt condensations or nucleophilic additions, enabling rapid exploration of chemical space around the triazole core [3]. The ethyl substituent avoids the steric clash that can occur with bulkier isopropyl analogs while providing greater metabolic stability than the methyl analog.

Scalable Intermediate for Process Chemistry

The higher boiling point (277°C) of the ethyl analog compared to the methyl analog (250°C) allows for greater operational flexibility during solvent removal and distillation steps in larger-scale reactions [4]. This thermal latitude reduces the risk of product loss due to premature evaporation, which is particularly relevant when scaling up synthetic sequences that require high-temperature solvent exchanges or concentration steps. The commercial availability of the compound at 98% purity from multiple vendors further supports its use in process development without the need for extensive in-house purification .

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Reactive acetyl handle for hydrazone formation
Hydrazone library and antifungal SAR context
Kinase inhibitor scaffold diversification
Hinge-binding triazole with functionalizable C5-acetyl
Claisen-Schmidt condensation and SAR studies
Scalable process intermediate
Higher boiling point and commercial purity grades
Distillation and solvent removal latitude review

Technical Documentation Hub

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